molecular formula C13H10INO B1392276 4-(4-Iodobenzoyl)-2-methylpyridine CAS No. 1187169-63-6

4-(4-Iodobenzoyl)-2-methylpyridine

Cat. No.: B1392276
CAS No.: 1187169-63-6
M. Wt: 323.13 g/mol
InChI Key: HWPJATZUQHEQSQ-UHFFFAOYSA-N
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Description

“4-(4-Iodobenzoyl)-2-methylpyridine” is a chemical compound that has gained attention in the field of scientific research. It is related to “4-Iodobenzoyl chloride”, which is employed in the preparation of pyrroles by reaction with imines and acetylenes mediated by isocyanides using palladium catalysis .


Synthesis Analysis

The synthesis of compounds related to “this compound” has been studied. For instance, “4-Iodobenzoyl chloride” has been used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, potential human dopamine D4 antagonists . A paper titled “Synthesis and Ligand Binding Studies of 4′‐Iodobenzoyl Esters of Tropanes and Piperidines at the Dopamine Transporter” provides more insights into the synthesis of related compounds .


Chemical Reactions Analysis

“4-Iodobenzoyl chloride” is known to react with imines and acetylenes mediated by isocyanides using palladium catalysis . It is also used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides .

Scientific Research Applications

  • Supramolecular Associations in Organic Acid–Base Salts : Research involving molecules similar to 4-(4-Iodobenzoyl)-2-methylpyridine, like 2-amino-4-methylpyridinium salts, highlights their role in forming supramolecular associations. These compounds, obtained from the self-assembly of corresponding acids with 2-amino-4-methylpyridine, show significant noncovalent interactions in crystal packing, which is crucial in supramolecular chemistry (Khalib, Thanigaimani, Arshad, & Razak, 2014).

  • Formation of Molecular Salts and Hydrogen Bonding : The research on 2-amino-4-methylpyridinium 2-nitrobenzoate, a compound related to this compound, reveals insights into the formation of molecular salts and hydrogen bonding. The study showed that these salts form chains and networks through N—H⋯O hydrogen bonds, demonstrating the importance of noncovalent interactions in molecular structures (Muralidharan, Elavarasu, Srinivasan, Gopalakrishnan, & Velmurugan, 2013).

  • Structural and Coordination Chemistry : Studies on metal complexes, such as those derived from 2-amino-4-methylpyridine, illustrate the application of this compound analogs in structural and coordination chemistry. These complexes, which can include various metal ions, reveal diverse magnetic, spectral, and electrochemical properties, indicating potential applications in materials science and catalysis (Gagne, Marritt, Marks, & Siegl, 1981).

  • Crystal Engineering and Hydrogen/Halogen Bonds : Research on complexes involving iodopyridines, related to this compound, contributes significantly to crystal engineering. These studies focus on the formation of molecular tapes mediated by hydrogen and halogen bonds, which are pivotal for designing new crystalline materials (Saha, Nangia, & Jaskólski, 2005).

  • Crystal Structure of Analogous Compounds : The crystal structure analysis of compounds like 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, which shares structural similarities with this compound, provides insights into bond distances, angles, and the impact of steric strain in molecular design (Loll, Garavito, Carrell, & Carrell, 1996).

Biochemical Analysis

Biochemical Properties

4-(4-Iodobenzoyl)-2-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis of pyrroles, mediated by isocyanides using palladium catalysis . Additionally, this compound is used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which are potential human dopamine D4 antagonists . These interactions highlight the compound’s versatility and importance in biochemical research.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modify poly(allylamine) to make the polymer X-ray visible . This modification can impact cellular processes by altering the physical properties of the polymer, thereby affecting its interaction with cellular components.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been used in the synthesis of pyrroles from imines and acetylenes, mediated by isocyanides versus palladium catalysis . This reaction mechanism highlights the compound’s ability to facilitate complex biochemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been noted that this compound is moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, exposure to light and moisture can lead to degradation, affecting its efficacy in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For example, at high doses, this compound may exhibit toxic or adverse effects, such as skin and eye irritation . These findings underscore the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include its conversion into different metabolites, which can influence metabolic flux and metabolite levels. For instance, it has been used in the preparation of fatty acid 4-iodobenzyl esters (FAIBEs), which are involved in lipid metabolism . These interactions highlight the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cellular environment. For example, it has been used in the modification of poly(allylamine), which can affect its distribution and accumulation within cells . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, its interaction with poly(allylamine) can influence its localization to specific cellular regions, affecting its biochemical activity . These localization patterns are important for understanding the compound’s mechanism of action and optimizing its use in research.

Properties

IUPAC Name

(4-iodophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-8-11(6-7-15-9)13(16)10-2-4-12(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPJATZUQHEQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.